

Potential off-target effects of the LSD1 inhibitor INCB059872

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Compound of Interest

Compound Name: INCB059872

Cat. No.: B1192888

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Technical Support Center: INCB059872

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the LSD1 inhibitor, **INCB059872**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **INCB059872**?

INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.^{[1][2][3]} LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression. By inhibiting LSD1, **INCB059872** is designed to alter gene expression in cancer cells, leading to differentiation and reduced proliferation, particularly in hematological malignancies like acute myeloid leukemia (AML).^{[2][4]}

Q2: What are the known or potential off-targets of **INCB059872** and other LSD1 inhibitors?

The most common off-targets for LSD1 inhibitors are other FAD-dependent amine oxidases due to structural similarities in the enzyme active site. These include:

- LSD2 (KDM1B): The closest homolog to LSD1. However, studies have shown that **INCB059872** does not significantly inhibit LSD2.

- Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in neurotransmitter metabolism. Some less selective LSD1 inhibitors, particularly early-generation compounds like tranylcypromine (the parent compound for many LSD1 inhibitors), have shown activity against MAOs.

While **INCB059872** is described as "selective," it is crucial to consider the potential for off-target effects, especially at higher concentrations.^[4]

Q3: I am observing a phenotype that doesn't align with known LSD1 inhibition (e.g., unexpected toxicity, altered cell morphology). How can I determine if this is an off-target effect?

A systematic approach is recommended to investigate unexpected phenotypes:

- Confirm On-Target Engagement: First, verify that **INCB059872** is engaging with LSD1 in your cellular model at the concentration used. A Western blot to detect an increase in global H3K4me2 levels is a standard method.
- Perform a Dose-Response Experiment: Determine if the unexpected phenotype is dose-dependent. Off-target effects often manifest at higher concentrations than on-target effects.
- Use a Structurally Unrelated LSD1 Inhibitor: If possible, treat your cells with a different class of LSD1 inhibitor. If the on-target effects are recapitulated but the anomalous phenotype is not, this strongly suggests an off-target effect specific to **INCB059872**.
- Rescue Experiment: If your experimental system allows, perform a rescue experiment by overexpressing a version of LSD1 that is resistant to **INCB059872**.
- Global Profiling: Techniques like RNA-sequencing or proteomics can provide an unbiased view of cellular changes and may reveal pathway perturbations unrelated to known LSD1 functions.

Q4: What is the recommended concentration range for **INCB059872** to maintain selectivity?

To minimize the risk of off-target effects, it is crucial to use the lowest concentration of **INCB059872** that produces the desired biological effect. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Cellular EC50 values for **INCB059872** in sensitive small cell lung cancer cell lines have been reported to be in the range of 47 to 377 nM.

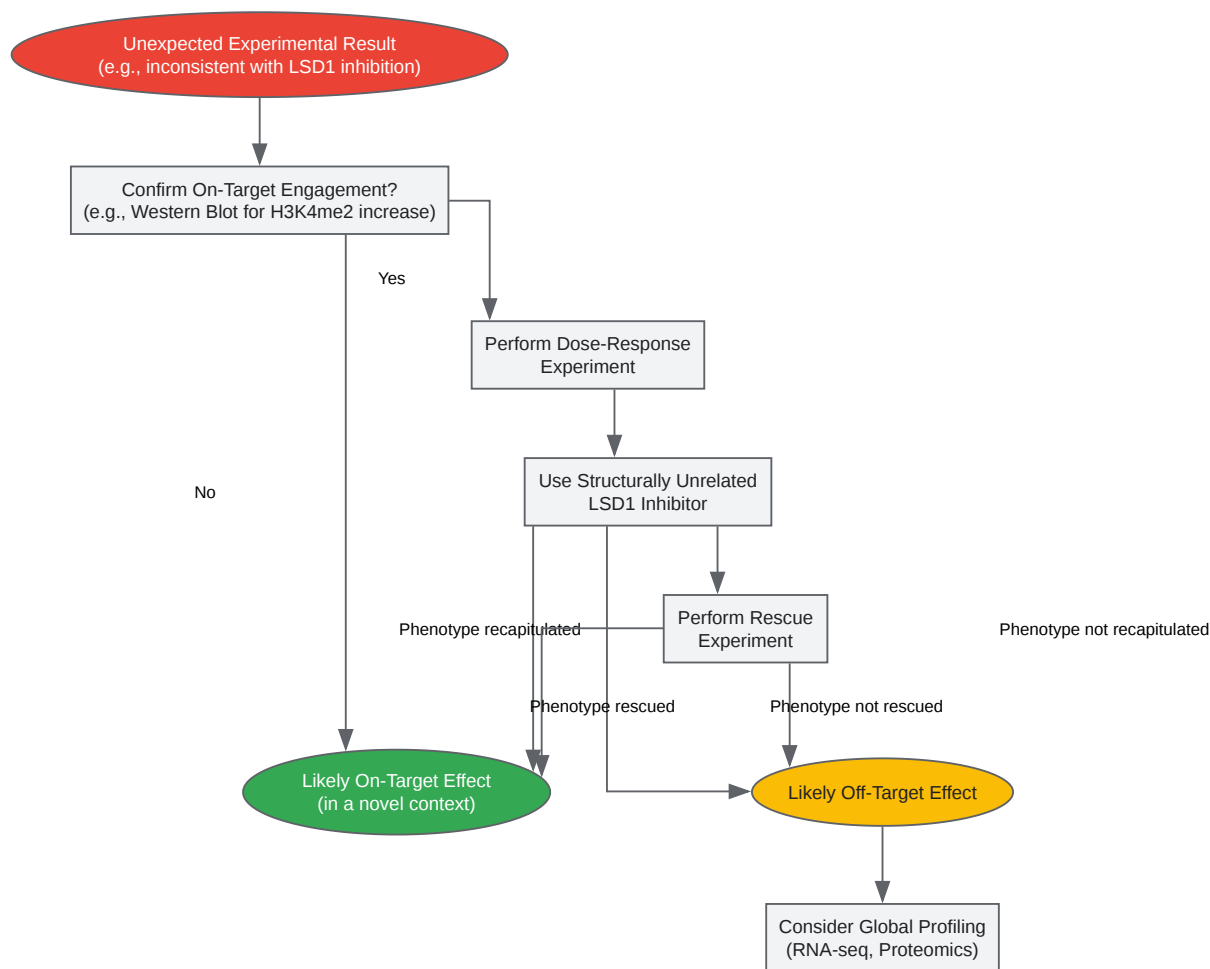
Data Presentation

Table 1: In Vitro Inhibitory Activity of **INCB059872** and a Reference LSD1 Inhibitor

Compound	Target	IC50	Reference(s)
INCB059872	LSD1	Potent (specific IC50 not publicly available)	[2] [3]
LSD2	> 100 µM		
MAO-A	Not publicly available		
MAO-B	Not publicly available		
Tranylcypromine (TCP)	LSD1	~20 µM	[4]
MAO-A	2.84 µM		
MAO-B	0.73 µM		

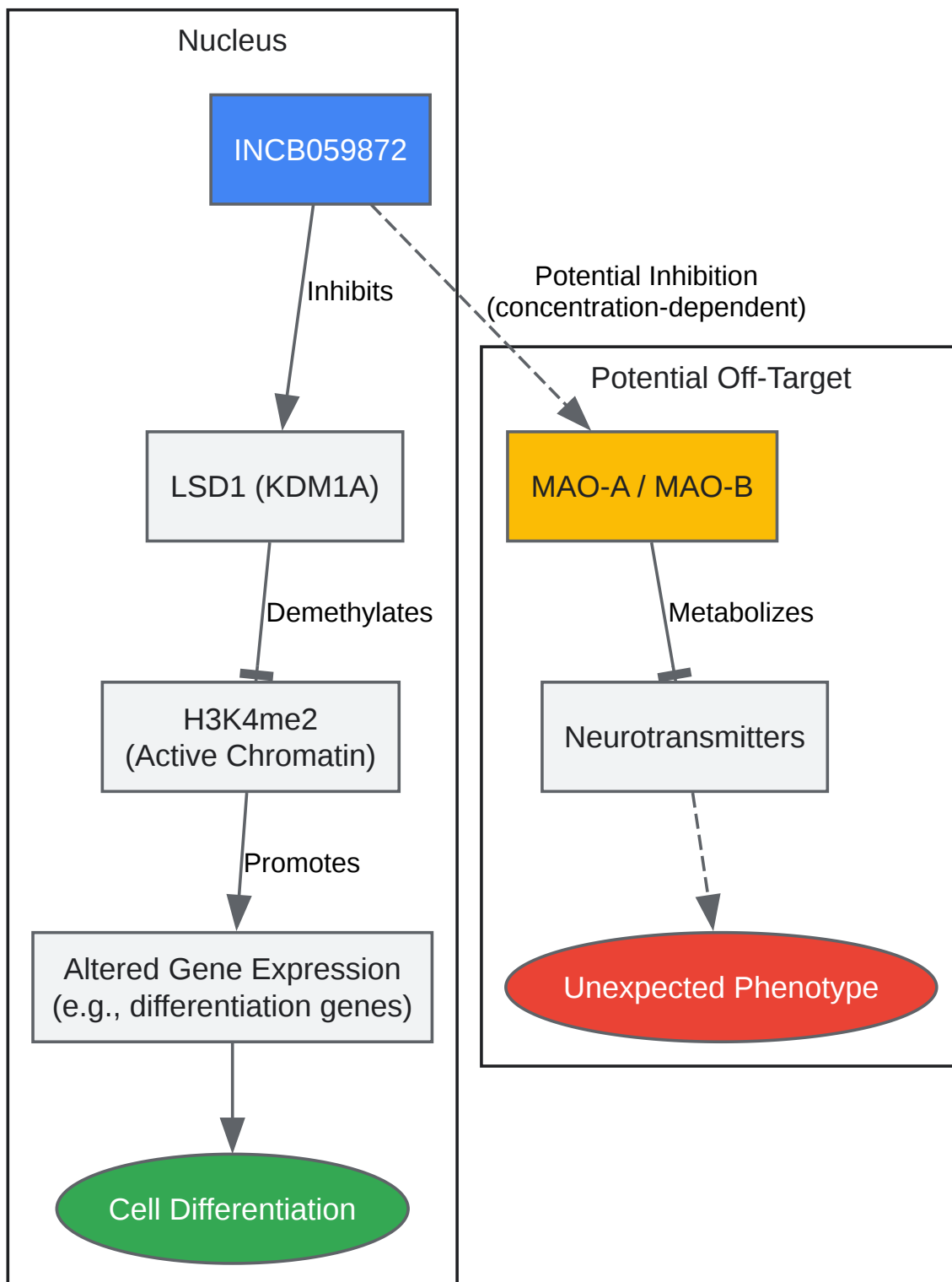
Note: IC50 values can vary depending on the specific assay conditions.

Mandatory Visualization



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Caption: Troubleshooting workflow for unexpected experimental results.



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Caption: On-target vs. potential off-target pathways of **INCB059872**.

Experimental Protocols

Protocol 1: Western Blot for Histone H3K4 Dimethylation (H3K4me2)

Objective: To confirm on-target engagement of **INCB059872** by assessing the accumulation of the LSD1 substrate, H3K4me2.

Materials:

- Cell line of interest
- **INCB059872** stock solution (in DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with a dose range of **INCB059872** (e.g., 10 nM, 100 nM, 1 μ M) and a vehicle control (DMSO) for 24-48 hours.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
- **Protein Quantification:** Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
- **Sample Preparation:** Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- **SDS-PAGE and Transfer:** Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane with TBST, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.
- **Stripping and Re-probing:** To normalize for histone content, the membrane can be stripped and re-probed with an antibody against total Histone H3.
- **Data Analysis:** Quantify band intensities and normalize the H3K4me2 signal to the total H3 signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of **INCB059872** to LSD1 in a cellular context by measuring changes in the thermal stability of the LSD1 protein.

Materials:

- Cell line of interest
- **INCB059872** stock solution (in DMSO)
- Complete cell culture medium
- PBS
- PCR tubes
- Thermocycler
- Reagents for cell lysis (e.g., freeze-thaw cycles)
- Western blot or ELISA reagents for LSD1 detection

Procedure:

- Cell Treatment: Culture cells to the desired confluency and treat with **INCB059872** or a vehicle control for a specified time (e.g., 1-2 hours).
- Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) in a thermocycler, followed by a cooling step.
- Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
- Detection: Collect the supernatant containing the soluble proteins and quantify the amount of LSD1 using a specific antibody via Western blotting or ELISA.
- Data Analysis: Plot the amount of soluble LSD1 as a function of temperature. A shift in the melting curve to a higher temperature in the **INCB059872**-treated sample compared to the

vehicle control indicates target engagement.

Protocol 3: In Vitro MAO-A/B Inhibition Assay (Kynuramine Assay)

Objective: To determine if **INCB059872** inhibits the enzymatic activity of MAO-A or MAO-B in vitro.

Materials:

- Recombinant human MAO-A and MAO-B enzymes
- Kynuramine (substrate)
- **INCB059872**
- Reference MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
- Assay buffer (e.g., potassium phosphate buffer)
- NaOH
- 96-well microplates
- Fluorescence plate reader

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **INCB059872** and reference inhibitors in the assay buffer.
- **Enzyme and Inhibitor Pre-incubation:** In a microplate, add the diluted **INCB059872** or reference inhibitor to the appropriate wells. Add the MAO-A or MAO-B enzyme to the wells and pre-incubate for a specified time at 37°C.
- **Enzymatic Reaction:** Initiate the reaction by adding the kynuramine substrate to all wells.

- **Reaction Termination and Signal Detection:** After a defined incubation period at 37°C, stop the reaction by adding NaOH. The product of the reaction, 4-hydroxyquinoline, is fluorescent. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 310 nm, Em: 400 nm).
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **INCB059872** relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for MAO-A and MAO-B.

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